

Spectroscopic Profile of 2-Furamide: A Technical Guide

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-Furamide**, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of **2-Furamide** (C₅H₅NO₂), a heterocyclic amide with potential applications in medicinal chemistry and materials science. The following sections present tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such spectra, and a visual representation of the spectroscopic analysis workflow. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-Furamide** in a research and development setting.

Spectroscopic Data Summary

The spectroscopic data for **2-Furamide** has been compiled from various sources and is presented in the tables below. It is important to note that some of the NMR data is based on predicted spectra due to the limited availability of comprehensive public experimental datasets.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of **2-Furamide** provides information about the chemical environment of the hydrogen atoms in the molecule. The furan ring protons exhibit characteristic chemical shifts and coupling patterns.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H5	~7.6	dd	J = 1.8, 0.8
Н3	~7.2	dd	J = 3.6, 0.8
H4	~6.5	dd	J = 3.6, 1.8
-NH ₂	~7.5 (broad)	S	-
-NH ₂	~6.9 (broad)	s	-

Note: Data is interpreted from publicly available spectra, and amide proton shifts can vary significantly with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Carbon Assignment	Chemical Shift (δ) ppm
C=O	~160
C2	~147
C5	~145
C3	~118
C4	~112

Note: Data is based on predicted spectra from publicly available databases.

IR (Infrared) Spectroscopy Data

The IR spectrum of **2-Furamide** highlights the characteristic vibrational frequencies of its functional groups. The data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database[1].



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3400-3200	N-H stretch (amide)	Strong, broad
~3100	C-H stretch (aromatic)	Medium
~1670	C=O stretch (amide I)	Strong
~1580	N-H bend (amide II)	Medium
~1470, 1390	C=C stretch (furan ring)	Medium
~1020	C-O-C stretch (furan ring)	Strong

MS (Mass Spectrometry) Data

Electron Ionization Mass Spectrometry (EI-MS) of **2-Furamide** results in the formation of a molecular ion and characteristic fragment ions.

m/z	Relative Abundance (%)	Assignment
111	100	[M] ⁺ (Molecular Ion)
95	High	[M - NH ₂] ⁺
67	Medium	[M - NH ₂ - CO] ⁺
39	Medium	[C ₃ H ₃] ⁺

Note: Fragmentation patterns are predicted based on the structure of **2-Furamide**.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **2-Furamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

• Sample Preparation:



- Accurately weigh 5-10 mg of 2-Furamide.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ¹H NMR, acquire a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, acquire a proton-decoupled experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.51 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.



- Perform baseline correction.
- Integrate the peaks in the ¹H NMR spectrum.
- Identify the chemical shifts and multiplicities of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of 2-Furamide and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Grind the 2-Furamide to a fine powder using an agate mortar and pestle.
 - Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.
 - Transfer a portion of the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify the wavenumbers of the major absorption bands.



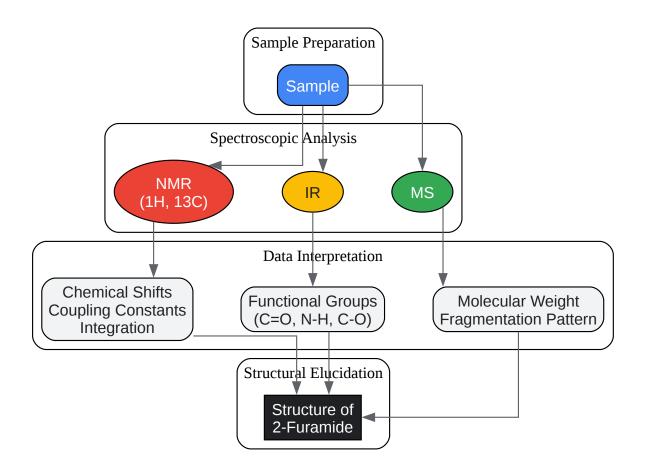
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of solid 2-Furamide into a capillary tube or onto a direct insertion probe.
 - Insert the probe into the ion source of the mass spectrometer.
- Instrument Parameters:
 - The ion source is typically maintained under a high vacuum.
 - The sample is vaporized by heating the probe.
 - The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.
- Data Acquisition:
 - The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
 - A mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
- Data Analysis:
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of 2-Furamide.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **2-Furamide**.





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Caption: Workflow for Spectroscopic Analysis of 2-Furamide.

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References

• 1. Furamide [webbook.nist.gov]



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